
Bendroflumetiazida
Descripción general
Descripción
Bendroflumetiazida es un diurético tiazídico utilizado principalmente para tratar la hipertensión y el edema. Funciona inhibiendo la reabsorción de sodio al principio del túbulo contorneado distal en los riñones, lo que lleva a una mayor excreción de sodio, cloruro y agua. Este compuesto también se usa para controlar afecciones como la hiperkalemia familiar y los trastornos del tracto urinario .
Mecanismo De Acción
Bendroflumetiazida ejerce sus efectos inhibiendo el cotransportador sodio-cloruro en el túbulo contorneado distal de los riñones. Esta inhibición conduce a una mayor excreción de sodio, cloruro y agua, lo que da como resultado una reducción del volumen sanguíneo y una menor presión arterial. El compuesto también activa los canales de potasio activados por calcio en el músculo liso vascular, contribuyendo a la vasodilatación y una mayor reducción de la presión arterial .
Compuestos similares:
Hidroclorotiazida: Otro diurético tiazídico con acciones y usos similares.
Clortalidona: Un diurético similar a la tiazida utilizado para la hipertensión y el edema.
Indapamida: Un diurético similar a la tiazida con propiedades vasodilatadoras adicionales.
Singularidad de la this compound: this compound es única en su estructura molecular específica, que incluye un grupo trifluorometil que aumenta su potencia diurética y duración de acción. Esta característica estructural la distingue de otros diuréticos tiazídicos y contribuye a su eficacia en el tratamiento de la hipertensión y el edema .
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Bendroflumethiazide functions by inhibiting sodium and chloride reabsorption in the distal convoluted tubules, leading to increased urine output and vasodilation. It enhances calcium-activated potassium channels in vascular smooth muscle, contributing to its hypotensive effects. The drug also influences serum uric acid levels and potassium balance, which are critical in managing patients with hypertension .
Hypertension Management
Bendroflumethiazide is widely recognized for its role in treating primary hypertension. A multicenter study demonstrated that low doses (1.25 mg to 2.5 mg daily) effectively reduced diastolic blood pressure by significant margins compared to placebo and other antihypertensive medications such as amlodipine and enalapril . The results indicated that:
- Diastolic Blood Pressure Reduction :
- Bendroflumethiazide 1.25 mg: 6.8 mm Hg
- Bendroflumethiazide 2.5 mg: 9.1 mm Hg
- Amlodipine 5 mg: 10.8 mm Hg
- Enalapril 10 mg: 6.8 mm Hg
This suggests bendroflumethiazide is an effective first-line treatment for mild to moderate essential hypertension .
Management of Edema
The compound is also indicated for managing edema associated with heart failure, where it helps reduce fluid retention by promoting diuresis. Its ability to lower blood pressure alleviates the workload on the heart, enhancing overall cardiovascular health .
Combination Therapy
Bendroflumethiazide is often used in combination with other antihypertensive agents to enhance therapeutic efficacy. For instance, it has been studied alongside potassium chloride to mitigate potassium loss associated with thiazide diuretics, ensuring a balanced electrolyte profile during treatment .
Efficacy in Specific Populations
Research has shown that bendroflumethiazide can be particularly effective in specific populations, including patients with diabetes and those at risk for cardiovascular events. A study comparing various antihypertensive treatments found that while bendroflumethiazide was effective, combinations involving angiotensin-converting enzyme inhibitors showed superior results in controlling blood pressure among diabetic patients .
Impact on Bone Health
A randomized controlled trial investigated the effects of bendroflumethiazide on bone mineral density in postmenopausal women with osteoporosis. The study concluded that while bendroflumethiazide did not significantly improve bone mineral density when combined with bisphosphonates, further research is warranted to explore potential benefits over longer treatment periods .
Summary of Key Findings
Análisis Bioquímico
Biochemical Properties
Bendroflumethiazide binds to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule, inhibiting its action . This interaction leads to an increase in sodium and chloride ion excretion in the urine, as well as an increase in potassium excretion as a result of increased sodium in the distal convoluted tubule .
Cellular Effects
The primary cellular effect of Bendroflumethiazide is the inhibition of the sodium/chloride co-transporter in the distal convoluted tubule . This leads to a decrease in blood volume and, consequently, a decrease in blood pressure .
Molecular Mechanism
Bendroflumethiazide exerts its effects at the molecular level by binding to the chloride site of the sodium/chloride co-transporter in the distal convoluted tubule . This binding inhibits the action of the co-transporter, leading to natriuresis with loss of sodium and chloride ions in the urine .
Temporal Effects in Laboratory Settings
The maximum effect of Bendroflumethiazide is observed at about 4-6 hours after administration, with a duration of 8-12 hours .
Metabolic Pathways
Bendroflumethiazide is involved in the sodium/chloride co-transport system in the distal convoluted tubule . It interacts with this system to cause natriuresis, leading to a loss of sodium and chloride ions in the urine .
Transport and Distribution
Bendroflumethiazide is well absorbed from the gastrointestinal tract and is excreted in the urine, mainly by tubular secretion .
Subcellular Localization
Bendroflumethiazide acts on the sodium/chloride co-transporter located in the distal convoluted tubule of the kidney . This is where it exerts its diuretic effect by inhibiting the co-transporter and causing natriuresis .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Bendroflumetiazida se sintetiza a través de un proceso de varios pasos que involucra la reacción de 3-bencil-6-trifluorometil-2H-1,2,4-benzotiadiazina-7-sulfonamida con varios reactivos en condiciones controladas. La síntesis generalmente implica el uso de metanol como solvente y sonicación para asegurar una disolución y reacción completas .
Métodos de producción industrial: En entornos industriales, la this compound se produce pulverizando finamente el compuesto y disolviéndolo en metanol. La solución se somete luego a sonicación y centrifugación para asegurar la pureza y la consistencia. El producto final se obtiene mediante técnicas cromatográficas y se almacena en recipientes herméticos para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: Bendroflumetiazida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: El compuesto se puede reducir agregando hidrógeno o eliminando oxígeno, lo que da como resultado derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Se utilizan varios agentes halogenantes y nucleófilos en reacciones de sustitución
Productos principales:
Comparación Con Compuestos Similares
Hydrochlorothiazide: Another thiazide diuretic with similar actions and uses.
Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Uniqueness of Bendroflumethiazide: Bendroflumethiazide is unique in its specific molecular structure, which includes a trifluoromethyl group that enhances its diuretic potency and duration of action. This structural feature distinguishes it from other thiazide diuretics and contributes to its effectiveness in treating hypertension and edema .
Actividad Biológica
Bendroflumethiazide is a thiazide diuretic primarily used in the management of hypertension and edema. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article explores these aspects in detail, supported by data tables and relevant research findings.
Bendroflumethiazide operates by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This diuretic effect contributes to its ability to lower blood pressure. The compound also induces vasodilation through the activation of calcium-activated potassium channels in vascular smooth muscle and inhibition of carbonic anhydrases .
Key Actions:
- Inhibition of Na+/Cl- Reabsorption: Reduces sodium and chloride reabsorption, promoting diuresis.
- Vasodilation: Activates large-conductance calcium-activated potassium channels.
- Electrolyte Imbalance: Causes loss of potassium and can increase serum uric acid levels.
Pharmacokinetics
- Absorption: Rapidly absorbed after oral administration.
- Protein Binding: Approximately 96% bound to plasma proteins.
- Half-Life: About 8.5 hours, allowing for once-daily dosing.
- Clearance: Specific clearance data are not available .
Hypertension Management
A multicenter study assessed the efficacy of low-dose bendroflumethiazide (1.25 mg/day and 2.5 mg/day) compared to enalapril (10 mg/day) and amlodipine (5 mg/day) in patients with mild to moderate primary hypertension. The results indicated significant reductions in diastolic blood pressure with all treatments, with bendroflumethiazide showing comparable efficacy to the other agents.
Treatment | Diastolic BP Reduction (mm Hg) | % Achieving BP < 95 mm Hg |
---|---|---|
Bendroflumethiazide 1.25 mg | 6.8 | 34% |
Bendroflumethiazide 2.5 mg | 9.1 | 48% |
Amlodipine 5 mg | 10.8 | 57% |
Enalapril 10 mg | 6.8 | 41% |
The study concluded that low-dose bendroflumethiazide is a well-tolerated first-line treatment for hypertension .
Effects on Bone Mineral Density
In a randomized controlled trial involving postmenopausal women with osteoporosis, bendroflumethiazide was administered alongside bisphosphonates for either 24 or 48 weeks. The study found no significant improvement in bone mineral density or muscle function compared to placebo groups receiving bisphosphonates alone.
Treatment Arm | Duration | Outcome |
---|---|---|
Bendroflumethiazide + Bisphosphonates | 24 weeks | No improvement in bone density |
Placebo + Bisphosphonates | 24 weeks | No improvement observed |
Bendroflumethiazide + Bisphosphonates | 48 weeks | No improvement in selected blood parameters |
Placebo + Bisphosphonates | 48 weeks | No significant changes |
The findings suggest that while bendroflumethiazide is effective for hypertension, its role in improving bone health remains inconclusive .
Safety Profile
Bendroflumethiazide is generally well-tolerated; however, it can lead to electrolyte imbalances, particularly hypokalemia, and increased uric acid levels. The incidence of adverse effects was similar across treatment groups in clinical studies, with some reports indicating higher incidences of adverse events in patients treated with enalapril or amlodipine compared to those receiving bendroflumethiazide .
Propiedades
IUPAC Name |
3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022647 | |
Record name | Bendroflumethiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>63.2 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN ALC & ACETONE, Insoluble in chloroform, benzene, ether., In water, 108.3 mg/l at 25 °C., 2.14e-01 g/L | |
Record name | SID855628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
As a diuretic, bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like bendroflumethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of bendroflumethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENDROFLUMETHIAZIDE (11 total), please visit the HSDB record page. | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from dioxane., WHITE TO CREAM-COLORED, FINELY DIVIDED, CRYSTALLINE POWDER | |
CAS No. |
73-48-3 | |
Record name | Bendroflumethiazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendroflumethiazide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bendroflumethiazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bendroflumethiazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDROFLUMETHIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q52X6ICJI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 224.5 to 225.5 °C (also reported as 221 to 223 °C), 221 - 223 °C | |
Record name | Bendroflumethiazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENDROFLUMETHIAZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3293 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bendroflumethiazide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014580 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bendroflumethiazide exert its diuretic effect?
A1: Bendroflumethiazide acts on the distal convoluted tubule in the kidneys, inhibiting the sodium-chloride symporter. [, , ] This action prevents sodium and chloride reabsorption, leading to increased excretion of water, sodium, and chloride, thus reducing blood volume and lowering blood pressure. [, , ]
Q2: Does bendroflumethiazide influence potassium levels?
A2: Yes, bendroflumethiazide can cause potassium loss. By increasing sodium delivery to the collecting duct, it indirectly stimulates the sodium-potassium exchange mechanism, leading to increased potassium excretion. [, , ]
Q3: Does bendroflumethiazide have any direct effects on the renin-angiotensin-aldosterone system (RAAS)?
A3: Bendroflumethiazide can indirectly stimulate the RAAS. By reducing blood volume, it can trigger a compensatory increase in renin release, leading to increased aldosterone levels. [, ]
Q4: What is the molecular formula and weight of bendroflumethiazide?
A4: The molecular formula of bendroflumethiazide is C15H14F3N3O4S2, and its molecular weight is 421.40 g/mol.
Q5: Is there any spectroscopic data available for bendroflumethiazide?
A5: While specific spectroscopic data might be found in various resources, the provided research papers primarily focus on its pharmacological properties and do not extensively detail its spectroscopic characteristics.
Q6: How stable is bendroflumethiazide under different storage conditions?
A6: While specific stability data is not extensively discussed in the provided research, pharmaceutical formulations typically undergo rigorous stability testing to ensure shelf-life and efficacy.
Q7: How is bendroflumethiazide absorbed and distributed in the body?
A7: Bendroflumethiazide is well absorbed from the gastrointestinal tract. [] It is then distributed throughout the body, with a high degree of protein binding, reaching its site of action in the kidneys. []
Q8: How is bendroflumethiazide metabolized and eliminated?
A8: Bendroflumethiazide is primarily eliminated unchanged in the urine, with a smaller proportion undergoing hepatic metabolism. [, ] Its elimination half-life is relatively long compared to other thiazides, ranging from 3 to 9 hours. []
Q9: How effective is bendroflumethiazide in lowering blood pressure?
A9: Clinical studies have demonstrated that bendroflumethiazide effectively reduces both systolic and diastolic blood pressure in patients with hypertension. [, , , , , , , ] Its efficacy has been demonstrated both as monotherapy and in combination with other antihypertensive agents. [, , , , , , , ]
Q10: Are there any animal models used to study the effects of bendroflumethiazide?
A10: Yes, animal models, particularly rats and dogs, have been utilized to investigate the effects of bendroflumethiazide on blood pressure, renal function, and calcium metabolism. [, , , ] These studies provide valuable insights into the pharmacodynamics of the drug.
Q11: What is the solubility of bendroflumethiazide?
A11: Bendroflumethiazide exhibits poor solubility in water. [] This characteristic can pose challenges for its formulation and bioavailability.
Q12: What strategies are employed to enhance the dissolution and solubility of bendroflumethiazide?
A12: Research explored techniques like physical mixing and lyophilization with excipients such as gluconolactone, hydroxyl propyl γ-cyclodextrin, and trehalose to improve bendroflumethiazide's dissolution rate. [] These methods aim to increase the drug's surface area and enhance its interaction with dissolution media.
Q13: What analytical techniques are commonly used to quantify bendroflumethiazide?
A13: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) spectrophotometry and tandem mass spectrometry (MS/MS), are frequently employed to quantify bendroflumethiazide in biological matrices like plasma and urine. [, , ]
Q14: How are analytical methods for bendroflumethiazide validated?
A14: Analytical methods undergo rigorous validation procedures to ensure their accuracy, precision, specificity, linearity, and robustness. [] These measures guarantee the reliability and reproducibility of the analytical data.
Q15: When was bendroflumethiazide first introduced as a therapeutic agent?
A15: Bendroflumethiazide was introduced in the late 1950s as a potent thiazide diuretic for treating edematous states and hypertension. []
Q16: How has the understanding of bendroflumethiazide's mechanism of action evolved?
A16: Initial understanding focused on its diuretic action. Over time, research revealed its role in influencing electrolyte balance, particularly potassium, and its indirect effects on the RAAS. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.